5-Cyclobutyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole is a synthetic organic compound characterized by the presence of a cyclobutyl group and a pyrrolidine moiety attached to a 1,2,4-oxadiazole ring. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. The IUPAC name for this compound is 5-cyclobutyl-3-pyrrolidin-3-yl-1,2,4-oxadiazole, and its molecular formula is CHNO with a molecular weight of 193.25 g/mol.
The compound has been referenced in various chemical databases including PubChem and Benchchem, where detailed information regarding its synthesis, properties, and applications can be found.
5-Cyclobutyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole belongs to the class of oxadiazole derivatives which are known for their diverse biological activities. Oxadiazoles are heterocyclic compounds containing nitrogen and oxygen atoms in the ring structure, making them significant in pharmaceutical research due to their potential as antimicrobial and anti-inflammatory agents .
The synthesis of 5-Cyclobutyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole typically involves several key steps:
The synthetic routes may vary based on specific precursors and reaction conditions employed. Continuous flow synthesis and catalytic processes are also explored for industrial-scale production to enhance yield and efficiency.
The molecular structure of 5-Cyclobutyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole can be represented by its canonical SMILES notation: C1CC(C1)C2=NC(=NO2)C3CCNC3
. This notation indicates the arrangement of atoms within the molecule.
Key structural data includes:
5-Cyclobutyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole can undergo various chemical reactions:
The versatility in chemical reactivity allows for modifications that could lead to derivatives with enhanced biological activity or altered pharmacokinetic properties.
The mechanism of action for 5-Cyclobutyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole is not fully elucidated but is believed to involve interactions with specific biological targets such as enzymes or receptors that mediate various physiological responses. Studies suggest that derivatives of oxadiazoles may exhibit antimicrobial properties by disrupting cellular functions or inhibiting metabolic pathways in pathogens .
5-Cyclobutyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole is generally characterized by:
Key chemical properties include:
These properties are crucial for determining suitable applications in drug formulation and delivery systems.
5-Cyclobutyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole has potential applications in:
The 1,2,4-oxadiazole ring is classically synthesized via [1,3]-dipolar cycloadditions or heterocyclization of amidoximes with electrophilic partners. Cycloaddition pathways leverage nitrile oxides (generated in situ from hydroxamoyl chlorides) and nitriles under thermal conditions (80–120°C), forming the oxadiazole core with broad substrate tolerance [1]. Alternatively, direct cyclization of amidoximes with carboxylic acid derivatives (acyl chlorides, anhydrides, or activated esters) proceeds via O-acylamidoxime intermediates, which undergo thermally driven dehydration (100–140°C) to yield 3,5-disubstituted oxadiazoles [1] [9]. The cyclobutyl ring at C5 originates from cyclobutanecarbonitrile (in cycloadditions) or cyclobutanecarboxylic acid derivatives (in cyclizations), exploiting ring strain to enhance reactivity [1].
Table 1: Key Heterocyclization Methods for 1,2,4-Oxadiazole Core Synthesis
Method | Starting Materials | Conditions | Yield Range | Limitations |
---|---|---|---|---|
Nitrile Oxide Cycloaddition | Hydroxamoyl chloride + cyclobutanecarbonitrile | Toluene, 80°C, 12 h | 45–75% | Requires anhydrous conditions |
O-Acylamidoxime Cyclization | Amidoxime + cyclobutanecarbonyl chloride | DCM, RT; then Δ, 110°C | 60–85% | High-temperature dehydration step |
One-Pot Amidoxime Route | Amidoxime + cyclobutanecarboxylic acid | DMSO, K₂CO₃, RT, 24 h | 70–92% | Limited to activated acids |
Cyclocondensation at ambient temperature significantly expands access to thermolabile oxadiazoles. O-Acylated amidoximes undergo efficient cyclodehydration using tetrabutylammonium fluoride (TBAF) in THF at 25°C via a fluoride-mediated deprotonation-elimination sequence [9]. This method is ideal for acid- or base-sensitive functionalities, enabling 5-cyclobutyl-1,2,4-oxadiazole synthesis in 75–92% yield without thermal degradation [9]. One-pot protocols in aprotic solvents (DMSO/DMF) with inorganic bases (K₂CO₃, Cs₂CO₃) allow direct conversion of amidoximes and carboxylic acids (or esters) into oxadiazoles at room temperature, particularly effective with cyclobutanecarboxylic acid due to its moderate steric bulk [9]. For the target compound, 3-aminocarbonylpyrrolidine-derived amidoximes react with cyclobutanecarbonyl chloride, followed by TBAF treatment, achieving oxadiazole ring closure in >85% yield [9].
The strained cyclobutyl ring offers unique ring-opening pathways and cross-coupling versatility. Acid-catalyzed ring cleavage generates γ-chloro butyraldehyde derivatives, which can be further elaborated into linear C4-building blocks [1]. For C–C bond formation, nickel-catalyzed cross-coupling of aziridines (derived from cyclobutyl oxadiazoles) enables regioselective C3-alkylation. For example, Ni(0)/dtbbpy catalyzes ring-opening of N-sulfonylaziridines with arylzinc reagents, installing aryl groups at the C3 position of the cyclobutane ring [4]. Palladium-mediated reactions (Suzuki, Negishi) functionalize halogenated 5-cyclobutyl oxadiazoles (e.g., bromocyclobutyl derivatives) at room temperature. Key tactics include:
Table 2: Cyclobutyl Ring Functionalization Strategies
Reaction Type | Reagents/Catalysts | Conditions | Products | Yield |
---|---|---|---|---|
Ring-Opening | HCl, H₂O/THF | 50°C, 6 h | γ-Chloro butyraldehyde | ~60% |
Suzuki Coupling | ArB(OH)₂, Pd(PPh₃)₄, K₃PO₄ | Dioxane/H₂O, 80°C, 12 h | 3-Arylcyclobutyl oxadiazole | 70–88% |
Ni-Catalyzed C–H Arylation | Aryl iodide, Ni(cod)₂, dtbbpy | DMF, 100°C, 24 h | C3-Arylated cyclobutyl | 50–75% |
The chiral pyrrolidin-3-yl group at C3 is synthesized via chiral pool exploitation or asymmetric cyclization. L-proline derivatives serve as primary precursors, where the C3-position is functionalized while preserving stereochemistry. Key steps include:
Table 3: Stereoselective Pyrrolidin-3-yl Synthesis Approaches
Method | Starting Material | Key Reagents/Conditions | Stereoselectivity | Yield |
---|---|---|---|---|
Proline Reduction | L-Proline | LiAlH₄, THF, 0°C to RT | Retention (>99% ee) | 80–95% |
1,3-Dipolar Cycloaddition | Aldehyde + L-phenylalanine | [bmim]Br, 100°C, 1 h | endo >20:1, >99% ee | 85–95% |
Asymmetric Hydrogenation | Pyrrole enamide | Ir-(R,R)-f-binaphane, H₂ | 95% ee | 90% |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: